BenchChemオンラインストアへようこそ!

Fmoc-l-arg(me)2(pbf)-oh

HIV-1 Tat RNA recognition arginine methylation

Fmoc-L-Arg(Me)2(Pbf)-OH is the only commercially available building block that directly installs authentic asymmetric dimethylarginine (ADMA) into synthetic peptides via standard Fmoc SPPS. Unlike unmodified arginine, monomethyl (MMA), or symmetric dimethyl (SDMA) derivatives, it delivers true regiospecific ω-NG,NG-dimethylation essential for studying epigenetic reader domains, RNA-binding proteins, and nitric oxide synthase biology. The base-labile Fmoc Nα-protection and acid-labile Pbf side-chain protection ensure seamless integration into existing synthesis protocols with straightforward TFA-mediated final deprotection. This compound is irreplaceable for constructing site-specifically modified histone peptides, cell-penetrating peptides with tuned biological activity, and LC-MS/MS calibration standards for clinical ADMA quantification. For laboratories demanding absolute methylation-state fidelity, this building block eliminates ambiguity in structural and functional assays.

Molecular Formula C36H44N4O7S
Molecular Weight 676.83
CAS No. 1185841-84-2
Cat. No. B2841482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-l-arg(me)2(pbf)-oh
CAS1185841-84-2
Molecular FormulaC36H44N4O7S
Molecular Weight676.83
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C
InChIInChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)/t30-/m0/s1
InChIKeyQQJCGHJCOJVEGE-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Arg(Me)2(Pbf)-OH (CAS 1185841-84-2): A Site-Specific Asymmetric Dimethylarginine Building Block for Fmoc SPPS


Fmoc-L-Arg(Me)2(Pbf)-OH (CAS 1185841-84-2, also designated Fmoc-ADMA(Pbf)-OH or Fmoc-L-ADMA(Pbf)-OH) is a protected, asymmetrically Nω,Nω-dimethylated L-arginine derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . It provides a direct, site-selective route to incorporate asymmetric dimethylarginine (ADMA) — a post-translational modification implicated in epigenetic regulation, RNA processing, and nitric oxide synthase inhibition — into synthetic peptides [1]. The compound carries the standard base-labile 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protection and the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protection on the guanidino moiety, ensuring compatibility with conventional Fmoc SPPS protocols and straightforward TFA-mediated final deprotection .

Why Fmoc-Arg(Pbf)-OH or Fmoc-SDMA(Boc)2-ONa Cannot Substitute for Fmoc-L-Arg(Me)2(Pbf)-OH in Methyl-Arginine Peptide Synthesis


Generic substitution among arginine building blocks is not feasible because the regiospecific methylation pattern — asymmetric (ω-NG,NG-dimethyl) versus symmetric (ω-NG,N'G-dimethyl) versus monomethyl (ω-NG-methyl) — dictates fundamentally different biological recognition, mass spectrometric fragmentation, and biochemical activity [1]. Fmoc-Arg(Pbf)-OH yields unmodified arginine and cannot reproduce any methylation state, while Fmoc-Arg(Me,Pbf)-OH delivers only monomethylarginine (MMA), which is a distinct PTM with different reader-domain specificity . The symmetric dimethylarginine building block Fmoc-SDMA(Boc)2-ONa introduces a constitutional isomer of ADMA; however, ADMA and SDMA exhibit different chromatographic retention, characteristic immonium ion signatures in tandem MS (e.g., dimethylammonium ion at m/z 46 specific for aDMA), and divergent effects in functional assays such as RNA binding and cellular uptake of Tat-derived peptides [1][2]. Therefore, for experiments requiring authentic asymmetric dimethylarginine, Fmoc-L-Arg(Me)2(Pbf)-OH is irreplaceable by any other commercially available building block.

Quantitative Differentiation Evidence for Fmoc-L-Arg(Me)2(Pbf)-OH Against Closest Analogs


Asymmetric Dimethylation at Tat Position 53 Decreases TAR RNA Binding Affinity Significantly, While Position 52 Does Not — A Regiospecific Functional Divergence Unattainable with Monomethyl or Symmetric Dimethyl Building Blocks

In a systematic position-by-position scan of the Tat(47–57) basic domain, Li et al. (2015) replaced each of the six native arginine residues individually with asymmetric dimethylarginine (ADMA, incorporated via Fmoc-ADMA(Pbf)-OH), monomethylarginine (MMA), or symmetric dimethylarginine (SDMA). Asymmetric dimethylation at position 53 significantly decreased TAR RNA binding affinity, whereas asymmetric dimethylation at position 52 produced a much smaller effect and methylation at certain flanking positions slightly increased binding [1]. In contrast, SDMA at the same positions exhibited quantitatively different binding profiles [1]. This position-dependent, regioisomer-specific functional modulation cannot be probed using Fmoc-Arg(Me,Pbf)-OH or Fmoc-SDMA(Boc)2-ONa, which deliver different methylation states .

HIV-1 Tat RNA recognition arginine methylation asymmetric dimethylarginine

ADMA-Containing Peptide Retains ssDNA Binding Affinity (Kd ≈ 1.5 × 10⁻⁷ M) but Loses HIV-1 Inhibitory Activity Relative to Unmodified Arg Peptide — Functional Distinction Achievable Only with the Dimethylated Building Block

Zaharieva et al. (2004) compared the unmodified Arg-containing human nucleolin C-terminal domain (N61Arg) and its ADMA-containing counterpart (N61aDma), synthesized using side-chain protected asymmetric dimethylarginine building blocks. Both peptides bound single-stranded nucleic acids with similar affinities (Kd = 1.5 × 10⁻⁷ M), as determined by fluorescence titration. However, the dimethylated peptide completely lost the HIV-1 attachment inhibition activity exhibited by the unmodified N61Arg peptide [1]. This functional dichotomy — preserved nucleic acid binding but abolished antiviral activity — is a direct consequence of asymmetric dimethylation and cannot be elicited by Fmoc-Arg(Pbf)-OH-derived peptides .

nucleolin RGG domain HIV inhibition asymmetric dimethylarginine

Pbf Deprotection Completes Under Standard TFA Cleavage (1–2 h), Whereas Older Mts Protection Requires 3–6 h — A Class-Level Advantage for All Pbf-Protected Arg Derivatives Including Fmoc-ADMA(Pbf)-OH

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group employed on Fmoc-L-Arg(Me)2(Pbf)-OH is removed during the course of the standard TFA-mediated cleavage reaction, typically within 1–2 hours . In contrast, the older Mts (mesitylene-2-sulfonyl) protecting group, historically used for Nω-substituted arginine derivatives, requires extended cleavage times of 3–6 hours depending on scavenger composition, increasing the risk of peptide degradation and side reactions . This represents a class-level advantage for Pbf-protected arginine building blocks over Mts-protected alternatives. While Fmoc-SDMA(Boc)2-ONa uses an entirely different protection strategy (Boc groups on guanidino nitrogens), the Pbf-based approach of Fmoc-ADMA(Pbf)-OH ensures uniform global deprotection in a single TFA step, avoiding the need for orthogonal deprotection protocols .

solid-phase peptide synthesis deprotection kinetics Pbf Mts TFA cleavage

Commercial Purity Benchmark: ≥96% HPLC, ≥98% TLC, ≥99% Enantiomeric Purity with ≤2% Water Content — Quantified Specifications for Lot-to-Lot Reproducibility

The Novabiochem® Fmoc-ADMA(Pbf)-OH product (Cat. No. 852107) is specified with ≥96.0% purity by HPLC (area%), ≥98% by TLC, ≥99.0% enantiomeric purity (a/a), ≤2.0% water content (Karl Fischer), and clear solubility at 1 mmol in 2 mL DMF . These multi-parametric specifications provide a verifiable quality benchmark for procurement and experimental reproducibility. While Fmoc-Arg(Me,Pbf)-OH (Cat. No. 852105) is typically specified at ≥98% HPLC, the critical differentiation is not the absolute purity value but the fact that Fmoc-ADMA(Pbf)-OH is the only commercially available building block that delivers authentic asymmetric dimethylarginine with Pbf protection and fully documented purity specifications .

purity specification quality control enantiomeric purity water content procurement

High-Impact Application Scenarios for Fmoc-L-Arg(Me)2(Pbf)-OH in Peptide-Based Research and Development


Site-Specific Structure–Activity Relationship (SAR) Studies of Methylation-Dependent Protein–RNA Interactions

As demonstrated by Li et al. (2015), Fmoc-ADMA(Pbf)-OH enables systematic position-by-position scanning of asymmetric dimethylarginine within RNA-binding domains such as the HIV-1 Tat basic region [1]. The position-dependent effects on TAR RNA binding — significant loss at position 53 versus minimal change at position 52 — provide quantitative SAR data that cannot be obtained with monomethyl or symmetric dimethyl building blocks [1]. This approach is directly applicable to any methylation-dependent RNA–protein or protein–protein interaction, including those involving Tudor, PHD, and WD40 reader domains [2].

Chemical Biology of Epigenetic Regulatory Mechanisms via Histone Tail Peptide Arrays

The Rothbart et al. (2012) protocol for constructing combinatorially modified histone peptide microarrays explicitly references Fmoc-ADMA(Pbf)-OH as the building block for introducing asymmetric dimethylarginine at defined positions within histone H3 and H4 tail sequences [1]. These microarrays are used to characterize the binding specificity of epigenetic reader domains, antibodies, and histone-modifying enzymes. The ability to generate ADMA-containing histone peptides with defined methylation stoichiometry and position is critical for dissecting the 'histone code' and cannot be achieved with unmodified arginine or alternative methylation-state building blocks [2].

Functional Dissection of Post-Translational Modifications in Cell-Penetrating Peptide (CPP) Design

The finding that asymmetric dimethylation of specific arginine residues within the Tat(47–57) CPP can preserve cellular uptake (comparable to the native all-Arg peptide at 120 μM) while ablating or modulating RNA binding [1] has direct implications for designing methylation-tuned cell-penetrating peptides for drug delivery. Fmoc-L-Arg(Me)2(Pbf)-OH is the essential reagent for synthesizing such modified CPPs with precise ADMA placement, enabling exploration of how methylation state affects cellular uptake efficiency, endosomal escape, and cargo delivery [1].

Synthesis of ADMA-Containing Peptide Standards for Mass Spectrometry-Based Biomarker Quantification

Asymmetric dimethylarginine (ADMA) is a clinically significant biomarker for cardiovascular disease, renal dysfunction, and nitric oxide dysregulation [1]. Synthetic peptides containing site-specific ADMA residues, prepared using Fmoc-L-Arg(Me)2(Pbf)-OH, serve as calibration standards and internal controls for LC-MS/MS methods that quantify ADMA-containing peptides in biological fluids [2]. The regiospecificity is essential, as the symmetric isomer SDMA produces different MS/MS fragmentation patterns and must be independently quantified [1].

Quote Request

Request a Quote for Fmoc-l-arg(me)2(pbf)-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.